BenchChemオンラインストアへようこそ!

2-methoxy-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Indoleamine 2,3-dioxygenase Cancer immunotherapy Tryptophan metabolism

This tetrahydropyrido[4,3-b]indole derivative features a critical N-2 methoxyacetyl substituent, offering a distinct hydrogen-bond acceptor profile compared to simpler 2-acetyl analogs. Essential for reproducible IDO1 inhibitor benchmarking, SIRT2 selectivity profiling, and kinase fragment-based drug discovery. The low MW (244.29) and Rule-of-Three compliance make it an ideal fragment for SPR and X-ray crystallography. Insist on HPLC-verified ≥95% purity to eliminate confounding impurities in enzyme assays. Ensure consistent DMSO solubility by specifying anhydrous material.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B5982380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCOCC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2
InChIInChI=1S/C14H16N2O2/c1-18-9-14(17)16-7-6-13-11(8-16)10-4-2-3-5-12(10)15-13/h2-5,15H,6-9H2,1H3
InChIKeyPMHXFMFLKLCCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone: Core Identity and Research-Grade Procurement Profile


2-Methoxy-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone (C14H16N2O2, MW 244.29 g/mol) is a synthetic small-molecule belonging to the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole chemotype [1]. This scaffold has been characterized as a privileged structure in medicinal chemistry, with demonstrated activity across multiple target classes including indoleamine 2,3-dioxygenase (IDO) inhibition, sirtuin 2 (SIRT2) inhibition, and cystic fibrosis transmembrane conductance regulator (CFTR) potentiation [2]. The compound features a methoxyacetyl substituent at the N-2 position of the tetrahydropyridoindole core, a structural motif that distinguishes it from the simpler 2-acetyl and 8-methoxy-substituted analogs commonly encountered in screening libraries .

Why Unverified Analogs Cannot Substitute for 2-Methoxy-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone in Target-Focused Research


The tetrahydropyrido[4,3-b]indole scaffold exhibits divergent pharmacological profiles depending on subtle structural variations, precluding casual analog substitution [1]. In the IDO inhibitor series, moving from the unsubstituted hit compound 7a (IC50 = 65 μM) to the 5-trifluoromethoxy analog achieved a fivefold potency improvement (IC50 = 13 μM), demonstrating that even single-point modifications produce large shifts in target engagement [2]. Similarly, in the CFTR potentiator series, enantiomerically pure (R)-39 showed markedly superior in vivo oral bioavailability and lung distribution compared to its racemate and close analogs, underscoring the necessity of verifying exact stereochemical and substituent identity [1]. For the 2-methoxyacetyl derivative specifically, the ether oxygen in the side chain provides a potential hydrogen-bond acceptor that is absent in the simple 2-acetyl analog (CAS 312505-10-5), which may alter both target binding and physicochemical properties such as solubility and metabolic stability. Procurement of the exact IUPAC-designated compound is therefore essential for reproducible pharmacological profiling.

Quantitative Comparative Evidence for 2-Methoxy-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone: Potency, Selectivity, and Structural Differentiation


IDO1 Inhibitory Potency: Class Positioning Relative to the Indol-2-yl Ethanone Lead Series

The target compound belongs to the indol-2-yl ethanone series characterized by Dolušić et al. (2011) as IDO inhibitors. The unsubstituted lead compound 7a (1H-indol-2-yl-2-pyridin-3-yl-ethanone) exhibited an in vitro IDO IC50 of 65 μM, while the most potent analog in this series—introducing a 5-trifluoromethoxy group—achieved an IC50 of 13 μM, representing a fivefold improvement [1]. Although the specific IDO IC50 of 2-methoxy-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone has not been individually reported in peer-reviewed literature, its structural features—a tetrahydropyridoindole core with a methoxyacetyl side chain—position it within the micromolar potency range established for this chemotype. This micromolar class potency stands in stark quantitative contrast to clinical-stage IDO1 inhibitors: epacadostat (INCB024360) achieves IC50 values of 10–72 nM , linrodostat (BMS-986205) reaches 1.1–1.7 nM , and navoximod (NLG-919/GDC-0919) attains 28–38 nM [2]. The approximately 100- to 1000-fold potency differential means that the 2-methoxyacetyl tetrahydropyridoindole is not a direct competitor to clinical IDO1 inhibitors but rather serves as a structurally distinct probe for exploring alternative binding modes within the IDO active site or for profiling IDO/TDO selectivity where clinical candidates may exhibit cross-reactivity.

Indoleamine 2,3-dioxygenase Cancer immunotherapy Tryptophan metabolism

Kinase Inhibition Profile: Structural Differentiation from Pan-Kinase Tetracyclic Pyridoindoles

2-Methoxy-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is explicitly listed as an exemplary compound in US Patent 9,096,593 B2, which covers compounds and methods for kinase modulation [1]. This patent describes a broad class of pyrido[4,3-b]indole derivatives as kinase inhibitors, with the inclusion of the 2-methoxyacetyl variant indicating its structural eligibility for kinase profiling. In contrast, more heavily functionalized tetracyclic pyrido[4,3-b]indoles—such as those disclosed as JAK2 inhibitors (e.g., 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide derivatives) with IC50 values of 2–77 nM across JAK family kinases—represent a distinct structural subclass with substantially higher molecular complexity and attendant synthetic cost [2]. The target compound, with its relatively simple methoxyacetyl side chain and molecular weight of only 244.29 g/mol, occupies a unique position as a minimalist kinase-directed scaffold, offering a low-complexity starting point for fragment-based or structure-guided optimization campaigns. Its small size and favorable ligand efficiency metrics (LE ≈ 0.30–0.35 kcal/mol per heavy atom if IC50 in the micromolar range) make it attractive for hit-to-lead programs where maintaining low molecular weight and high ligand efficiency is prioritized over absolute potency.

Kinase modulation Oncology Patent bioactivity

Sirtuin 2 Inhibitory Activity: Scaffold-Level Differentiation within the Tetrahydropyridoindole Chemotype

Functionalized tetrahydro-1H-pyrido[4,3-b]indoles were identified as preferential sirtuin 2 (SIRT2) inhibitors by Yang et al. (2015), with in vitro inhibitory potencies in the low micromolar range (IC50 = 3–4 μM) for the most promising candidates [1]. This chemotype exhibited selectivity for SIRT2 over SIRT1 and SIRT3, a feature that distinguishes it from pan-sirtuin inhibitors such as nicotinamide and suramin that lack isoform selectivity [1]. The 2-methoxyacetyl substituent present on the target compound introduces an additional hydrogen-bond acceptor that could potentially engage the SIRT2 active site differently than the compounds originally reported in the Yang et al. study, which primarily featured aryl-substituted carboxamide and sulfonamide side chains. While the specific SIRT2 IC50 of 2-methoxy-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone has not been published, its core scaffold identity places it within a chemotype known to deliver SIRT2-selective inhibition. For context, the benchmark SIRT2 inhibitor AGK2 exhibits an IC50 of approximately 3.5 μM [2], comparable to the tetrahydropyridoindole series, while the highly selective SirReal2 probe achieves nanomolar potency (IC50 = 140 nM) [3].

Sirtuin 2 Epigenetics Metabolic regulation

Physicochemical and Drug-Likeness Differentiation: Ligand Efficiency Advantages Versus Larger Pyridoindole Derivatives

With a molecular weight of 244.29 g/mol, a calculated logP of approximately 1.5–2.0, 3 hydrogen bond acceptors, and 1 hydrogen bond donor, 2-methoxy-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone fully complies with Lipinski's Rule of Five and falls within the 'lead-like' chemical space defined by the Rule of Three (MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) . This contrasts favorably with clinical IDO1 inhibitors: epacadostat (MW = 435.5 g/mol), linrodostat (MW = 455.5 g/mol), and navoximod (MW ≈ 282.4 g/mol for the parent, though formulated derivatives are larger). The target compound's heavy atom count of 18 yields a theoretical ligand efficiency (LE) of ≥0.30 kcal/mol per heavy atom if target binding affinity is in the low micromolar range (IC50 ≤ 10 μM), which is competitive with fragment and lead-like benchmarks (LE ≥ 0.30 considered acceptable for fragment progression) [1]. The methoxyacetyl side chain provides a conformational degree of freedom absent in the rigid 2-acetyl analog (CAS 312505-10-5), potentially enabling adaptive binding to diverse protein targets while maintaining the low molecular weight and favorable physicochemical profile that are often sacrificed in more extensively functionalized analogs bearing chloro, bromo, or bulky aromatic substituents at the 8-position .

Drug-likeness Ligand efficiency Fragment-based drug discovery

Optimal Research Application Scenarios for 2-Methoxy-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone: Evidence-Driven Deployment


IDO/TDO Selectivity Profiling Tool in Cancer Immunometabolism Research

The compound's indol-2-yl ethanone scaffold is established within the IDO inhibitor pharmacophore as defined by Dolušić et al. (2011) [1]. Its micromolar-range potency (class-level inference) makes it suitable as a reference compound for benchmarking novel IDO inhibitor series, particularly in selectivity panels where cross-reactivity with tryptophan 2,3-dioxygenase (TDO) must be assessed. Researchers should include this compound alongside clinical IDO1 inhibitors (epacadostat, linrodostat) as a structurally distinct comparator to control for scaffold-specific artifacts in cellular kynurenine production assays. Procurement at ≥95% purity (HPLC-verified) is recommended to avoid confounding effects from synthetic impurities in enzyme inhibition measurements.

Fragment-Based Kinase Inhibitor Discovery Starting Point

Explicit inclusion in US Patent 9,096,593 B2 for kinase modulation [1] establishes the compound's intellectual property relevance to kinase drug discovery. Its low molecular weight (244.29 g/mol) and Rule of Three compliance position it as an ideal fragment for structure-guided optimization programs targeting specific kinases. The methoxyacetyl side chain provides a synthetic handle for SAR expansion via amide coupling or nucleophilic substitution at the terminal methyl ether, offering divergent chemical space exploration from the simple 2-acetyl analog. Procurement for fragment screening should specify anhydrous, high-purity material to ensure consistent solubility in DMSO stock solutions used for biochemical and biophysical assays (SPR, ITC, or X-ray crystallography).

Sirtuin 2 Isoform-Selective Probe Development in Neurodegeneration Research

The tetrahydropyrido[4,3-b]indole core is validated as a preferential SIRT2 inhibitor chemotype by Yang et al. (2015), with optimized analogs achieving IC50 values of 3–4 μM and selectivity over SIRT1 and SIRT3 [1]. The target compound's 2-methoxyacetyl substituent offers a differentiated vector for exploring SIRT2 active site interactions compared to the published aryl-substituted analogs. Researchers investigating SIRT2's role in α-synuclein aggregation, tau phosphorylation, or Huntington's disease models should evaluate this compound in parallel with AGK2 (IC50 ≈ 3.5 μM) as a structurally distinct SIRT2 inhibitor control. Confirmatory SIRT2 IC50 determination and isoform selectivity profiling are recommended upon compound receipt, as individual potency data for this specific derivative have not been published.

CFTR Potentiator Chemotype Expansion for Cystic Fibrosis Research

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core was recently identified as a novel CFTR potentiator chemotype by Brindani et al. (2020), with lead compound 39 demonstrating efficacy in rescuing F508del- and G551D-CFTR gating defects and achieving detectable lung distribution after oral administration in rats [1]. While the specific compound 2-methoxy-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone was not part of the published SAR series, its structural relationship to the core scaffold provides a rational basis for its evaluation as a potentiator lead or control compound in CFTR functional assays (Ussing chamber electrophysiology, YFP halide-sensitive fluorescence assays). Procurement of enantiomerically characterized material may be necessary if chiral resolution proves pharmacologically relevant, as was observed for compound 39 in the Brindani et al. study.

Quote Request

Request a Quote for 2-methoxy-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.